An In-depth Technical Guide to 3,4-Dehydro-L-proline: Chemical Properties, Structure, and Biological Significance
An In-depth Technical Guide to 3,4-Dehydro-L-proline: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of 3,4-Dehydro-L-proline. This non-proteinogenic amino acid is a valuable building block in synthetic organic chemistry and a molecule of interest in drug discovery due to its role as an enzyme inhibitor and receptor agonist. This document consolidates key data, experimental protocols, and outlines its involvement in significant biological pathways, offering a valuable resource for researchers in medicinal chemistry, biochemistry, and pharmacology.
Chemical Properties and Structure
3,4-Dehydro-L-proline, with the IUPAC name (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid, is a cyclic unsaturated imino acid.[1][2] Its structure features a five-membered pyrroline (B1223166) ring with a carboxylic acid group at the C-2 position and a double bond between C-3 and C-4.
Physicochemical Properties
A summary of the key physicochemical properties of 3,4-Dehydro-L-proline is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | References |
| IUPAC Name | (2S)-2,5-dihydro-1H-pyrrole-2-carboxylic acid | [1][2] |
| Synonyms | (S)-3-Pyrroline-2-carboxylic acid, L-3,4-Dehydroproline | [1][3] |
| CAS Number | 4043-88-3 | [3] |
| Molecular Formula | C₅H₇NO₂ | [3] |
| Molecular Weight | 113.11 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 238-241 °C (decomposes) | [2][3] |
| Solubility | Soluble in water | |
| Optical Rotation | [α]D²⁰ = -399.4° (c=1 in H₂O) | [3] |
Structural Information
| Parameter | Identifier | References |
| Canonical SMILES | C1=C--INVALID-LINK--C(=O)O | [1] |
| InChI | InChI=1S/C5H7NO2/c7-5(8)4-2-1-3-6-4/h1-2,4,6H,3H2,(H,7,8)/t4-/m0/s1 | [1] |
| InChIKey | OMGHIGVFLOPEHJ-BYPYZUCNSA-N | [1] |
Spectral Data
The structural identity and purity of 3,4-Dehydro-L-proline are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the olefinic protons and the protons on the pyrroline ring.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carboxylic acid carbon, the two olefinic carbons, and the two sp³-hybridized carbons of the ring.[4]
Infrared (IR) Spectroscopy:
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the C=C stretch of the alkene (~1640-1680 cm⁻¹), and the N-H bend of the secondary amine.
Mass Spectrometry (MS):
Mass spectrometric analysis confirms the molecular weight of 3,4-Dehydro-L-proline. The mass spectrum will show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to its molecular weight. Common fragmentation patterns may involve the loss of the carboxylic acid group.[1][5]
Experimental Protocols
Synthesis of (S)-3,4-Dehydroproline from (2S,4R)-4-Hydroxyproline
A common and effective method for the synthesis of (S)-3,4-dehydroproline involves a multi-step process starting from the readily available (2S,4R)-4-hydroxyproline.[6][7] This procedure typically involves protection of the amino and carboxyl groups, activation of the hydroxyl group, elimination to form the double bond, and subsequent deprotection.
Experimental Workflow:
Figure 1: General workflow for the synthesis of 3,4-Dehydro-L-proline.
Detailed Methodology:
-
Protection of (2S,4R)-4-Hydroxyproline:
-
The amino group is typically protected with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group.
-
The carboxylic acid is esterified, for example, as a methyl or ethyl ester.
-
-
Activation of the Hydroxyl Group:
-
The hydroxyl group at the C-4 position is converted into a good leaving group, commonly by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.
-
-
Elimination Reaction:
-
The protected and activated intermediate is treated with a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to induce an E2 elimination, forming the double bond between C-3 and C-4.
-
-
Deprotection:
-
The protecting groups are removed. A Cbz group can be removed by hydrogenolysis, while a Boc group is removed under acidic conditions. The ester is typically hydrolyzed using aqueous acid or base.
-
-
Purification:
Analytical Methods for Characterization
-
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and assess the purity of the product. A suitable solvent system (e.g., butanol:acetic acid:water) and a visualizing agent (e.g., ninhydrin) are employed.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative measure of purity.[10]
-
NMR Spectroscopy (¹H and ¹³C): Confirms the structure of the final product.
-
Mass Spectrometry: Determines the molecular weight and provides information about the fragmentation pattern.
-
Infrared Spectroscopy: Confirms the presence of the key functional groups.
Biological Significance and Signaling Pathways
3,4-Dehydro-L-proline exhibits several important biological activities, making it a molecule of significant interest in drug development and biochemical research.
Inhibition of Prolyl-4-Hydroxylase
3,4-Dehydro-L-proline is a known inhibitor of prolyl-4-hydroxylase (P4H), an enzyme crucial for the post-translational modification of collagen.[11][12][13][14][15] P4H catalyzes the hydroxylation of proline residues within procollagen (B1174764) chains, a step that is essential for the formation of stable collagen triple helices.
Mechanism of Action: By inhibiting P4H, 3,4-Dehydro-L-proline prevents the formation of hydroxyproline, leading to the synthesis of under-hydroxylated procollagen that cannot form a stable triple helix at physiological temperatures. This results in the accumulation of non-functional collagen, which is often retained within the cell and subsequently degraded.
Figure 2: Inhibition of Prolyl-4-Hydroxylase by 3,4-Dehydro-L-proline.
Glycine (B1666218) Receptor Agonism
3,4-Dehydro-L-proline has been identified as an agonist at the strychnine-sensitive glycine receptor.[2] The glycine receptor is a ligand-gated ion channel that mediates inhibitory neurotransmission in the spinal cord and brainstem.
Mechanism of Action: As an agonist, 3,4-Dehydro-L-proline binds to the glycine receptor, causing a conformational change that opens the integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect.
Figure 3: Agonistic action of 3,4-Dehydro-L-proline at the Glycine Receptor.
Role in the Development of VLA-4 Antagonists
3,4-Dehydro-L-proline serves as a key structural motif in the synthesis of potent antagonists of Very Late Antigen-4 (VLA-4).[2][16][17][18] VLA-4 is an integrin protein expressed on the surface of leukocytes that plays a critical role in cell adhesion and migration, particularly in inflammatory responses.
Mechanism of VLA-4 Antagonism: VLA-4 antagonists, often peptidomimetics incorporating the 3,4-dehydro-L-proline scaffold, function by blocking the interaction between VLA-4 on leukocytes and its ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), on endothelial cells.[19] This inhibition prevents the adhesion and subsequent transmigration of leukocytes from the bloodstream into inflamed tissues, thereby reducing the inflammatory response.
References
- 1. 3,4-Dehydro-L-proline | C5H7NO2 | CID 94284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of gating and partial agonist action in the glycine receptor | Sciety Labs (Experimental) [sciety-discovery.elifesciences.org]
- 3. chemimpex.com [chemimpex.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 3,4-Dehydroproline | C5H7NO2 | CID 97858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101348453A - Method for purifying proline - Google Patents [patents.google.com]
- 9. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 10. 3,4-Dehydro-L-proline 4043-88-3 | TCI AMERICA [tcichemicals.com]
- 11. Selective Inhibition of Proline Hydroxylation by 3,4-Dehydroproline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Studies on the mechanism of reduction of prolyl hydroxylase activity by D,L-3,4 dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vivo inhibition of collagen synthesis and the reduction of prolyl hydroxylase activity by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective inhibition of proline hydroxylation by 3,4-dehydroproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, characterization and evaluation of pro-drugs of VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. VLA-4 mediated adhesion of melanoma cells on the blood–brain barrier is the critical cue for melanoma cell intercalation and barrier disruption - PMC [pmc.ncbi.nlm.nih.gov]
